
2-(4-Fluorophenyl)cyclohexanol
Vue d'ensemble
Description
2-(4-Fluorophenyl)cyclohexanol is a chemical compound with the molecular formula C12H15FO . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 2-(4-Fluorophenyl)cyclohexanol has been established using modern spectroscopic and physicochemical tools for analysis that includes Mass, IR, NMR, HPLC, Melting point CHN analysis etc .Molecular Structure Analysis
The molecular structure of 2-(4-Fluorophenyl)cyclohexanol consists of a cyclohexanol ring with a 4-fluorophenyl group attached. The molecular weight of the compound is 194.25 .Applications De Recherche Scientifique
Molecular Structure Analysis
Samshuddin et al. (2014) researched cyclohexanol derivatives, including compounds similar to 2-(4-Fluorophenyl)cyclohexanol. They explored molecular structures and crystal formations, highlighting the diverse crystal structures despite similar molecular conformations in these compounds. This research is significant for understanding the structural characteristics and potential applications in crystallography and molecular design Samshuddin et al., 2014.
Fluorination Techniques
Mange and Middleton (1989) studied the fluorination of cyclohexanols, including 2-(4-Fluorophenyl)cyclohexanol. They observed a correlation between solvent polarity and the yield of fluorocyclohexane, providing insights into chemical processes and reaction mechanisms. This research is valuable for advancements in chemical synthesis and fluorination methods Mange & Middleton, 1989.
Liquid Crystal Research
Gray and Kelly (1981) investigated compounds with fluoro and chloro substituents, such as 2-(4-Fluorophenyl)cyclohexanol, for their potential in liquid crystal applications. They found that these compounds, especially the fluorophenyl derivatives, exhibit significant nematic ranges and electrooptical properties. This research opens avenues for the development of new materials in display technologies and optical devices Gray & Kelly, 1981.
Carbonic Anhydrase Inhibition
Balaydın et al. (2012) synthesized cyclohexanonyl bromophenol derivatives, similar to 2-(4-Fluorophenyl)cyclohexanol, and investigated their inhibitory effects on human carbonic anhydrase isozymes. These compounds showed promising inhibitory activity, suggesting potential applications in treating diseases like glaucoma and epilepsy Balaydın et al., 2012.
Pharmacological Investigations
Vyskocil (1985) studied the drug 2(4-phenylpiperidine)cyclohexanol, which is structurally related to 2-(4-Fluorophenyl)cyclohexanol. They observed its effects on acetylcholine leakage in the mouse diaphragm, contributing to our understanding of neuromuscular transmission and its pharmacological modulation Vyskocil, 1985.
Molecular Tagging Velocimetry
Gendrich, Koochesfahani, and Nocera (1997) explored novel applications of phosphorescent supramolecules, involving compounds like cyclohexanol. Their research focused on velocimetry and studying fluid dynamics, demonstrating the compound's utility in advanced diagnostic techniques Gendrich, Koochesfahani, & Nocera, 1997.
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-fluorophenyl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h5-8,11-12,14H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOONSTDBFNVLTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)cyclohexanol | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



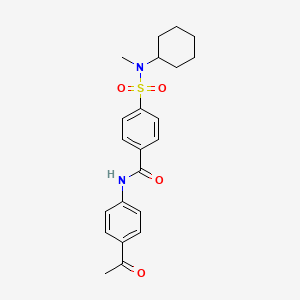

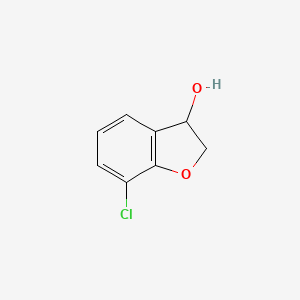
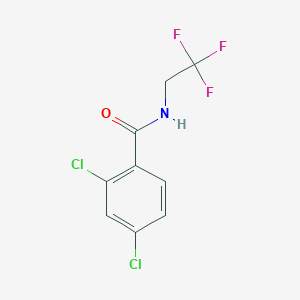
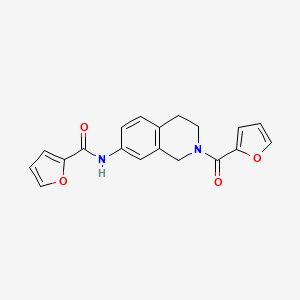
![2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2731403.png)
![N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2731404.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2731405.png)
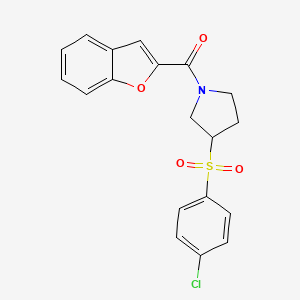
![N,3,5-trimethyl-N-phenyl-1-[4-(propan-2-yloxy)benzenesulfonyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2731410.png)
![N-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2,4-dimethylbenzamide](/img/structure/B2731413.png)
![2-methyl-6-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}pyrazine](/img/structure/B2731414.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1H-indole-3-carboxamide](/img/structure/B2731416.png)